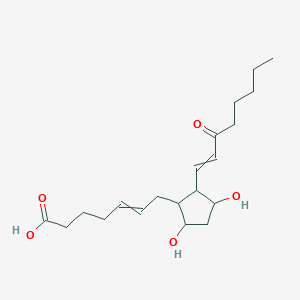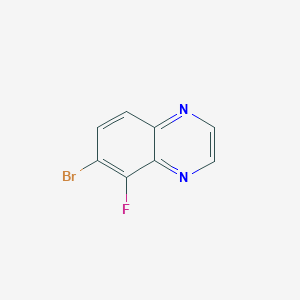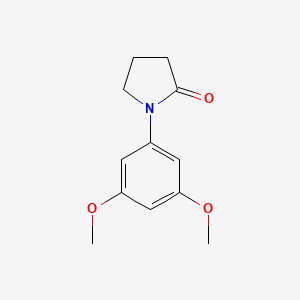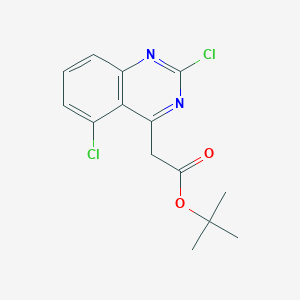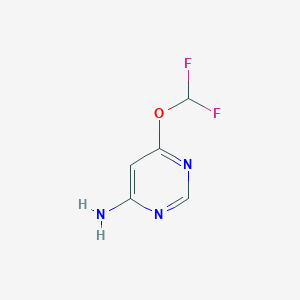
4,6-Di-tert-butyl-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-tert-butylbenzo[d][1,3]dioxole is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a benzo[d][1,3]dioxole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole typically involves the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene. This reaction follows the mechanism of ipso-substitution of the tert-butyl group that is in the para-position relative to the endocyclic oxygen atom of the heterocycle . The reaction conditions often include the use of palladium catalysis and specific solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4,6-Di-tert-butylbenzo[d][1,3]dioxole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Di-tert-butylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[d][1,3]dioxole core.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4,6-Di-tert-butylbenzo[d][1,3]dioxole has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other materials due to its stability and unique structural properties.
Mecanismo De Acción
The mechanism by which 4,6-Di-tert-butylbenzo[d][1,3]dioxole exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, the compound can form stable intermediates that participate in further chemical transformations. The pathways involved often include electron transfer processes and the formation of reactive intermediates that facilitate subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole: Lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione:
Uniqueness
4,6-Di-tert-butylbenzo[d][1,3]dioxole is unique due to the presence of the tert-butyl groups, which provide steric protection and enhance the compound’s stability. This makes it particularly useful in applications where stability is crucial, such as in the synthesis of stable polymers and coordination compounds.
Propiedades
Número CAS |
29619-33-8 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-11(15(4,5)6)13-12(8-10)16-9-17-13/h7-8H,9H2,1-6H3 |
Clave InChI |
IIZFCDYTAOAJGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C(=C1)OCO2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)
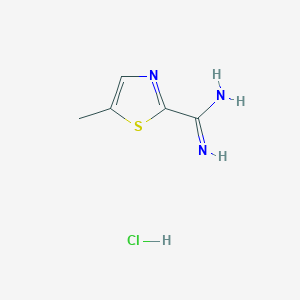
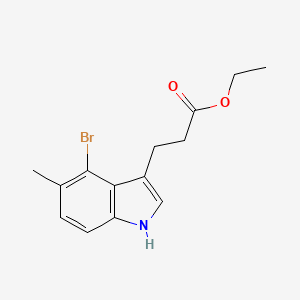
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonate](/img/structure/B15337872.png)
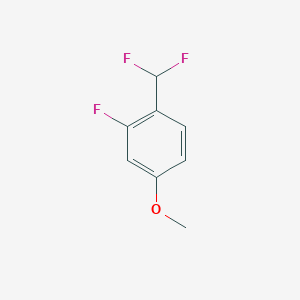
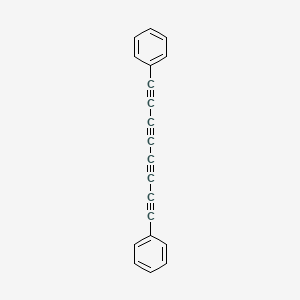
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
